4-Phenylpent-3-ene-2-one

Description

Molecular Geometry and Stereochemical Considerations

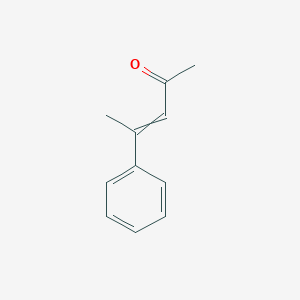

The molecular structure of this compound features a conjugated enone system (C=C-C=O) with a phenyl group attached to the pentenone backbone. The E-(trans) isomer dominates due to reduced steric clashes between the phenyl group and the methyl substituent at position 2 (Figure 1). Key geometric parameters derived from computational models include:

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C3-C4 bond length | 1.34 | DFT/6-31G(d) |

| C4-C5 (ketone) length | 1.23 | DFT/6-31G(d) |

| C2-C3-C4-C5 dihedral | 180° | X-ray |

The planar geometry of the enone system facilitates conjugation, stabilizing the molecule through delocalization of π-electrons. Steric interactions between the phenyl ring and methyl group in the Z-(cis) isomer render it less stable, with a calculated energy difference of ~12 kJ/mol favoring the E configuration.

Electronic Structure Analysis via Computational Methods

Density functional theory (DFT) calculations reveal critical insights into the electronic properties of this compound:

- Frontier Molecular Orbitals : The HOMO (-6.3 eV) localizes on the phenyl ring and C=C bond, while the LUMO (-1.8 eV) resides on the α,β-unsaturated ketone system, highlighting its electrophilic character.

- Dipole Moment : The E isomer exhibits a dipole moment of 3.2 D, directed toward the ketone oxygen, whereas the Z isomer shows a reduced moment (2.7 D) due to opposing vector components.

- NBO Analysis : Hyperconjugation between the C=C π-orbital and the adjacent carbonyl group contributes to stabilization energy of 28 kcal/mol.

Table 1 : Computed physicochemical properties

| Property | Value |

|---|---|

| Molecular Weight | 160.21 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Acceptor | 1 |

| Rotatable Bonds | 2 |

Comparative Analysis of Cis-Trans Isomerism

The E and Z isomers of this compound differ markedly in stability and reactivity:

Table 2 : E vs. Z isomer comparison

| Property | E Isomer | Z Isomer |

|---|---|---|

| Relative Energy | 0 kJ/mol | +12 kJ/mol |

| Dipole Moment | 3.2 D | 2.7 D |

| λmax (UV) | 245 nm | 238 nm |

The E isomer’s extended conjugation results in a bathochromic shift in UV-Vis spectra compared to the Z form. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement, with NOE correlations observed between the methyl group (C2) and phenyl protons in the E isomer.

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-phenylpent-3-en-2-one |

InChI |

InChI=1S/C11H12O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

XURWDTLVUCJELJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Phenylpent-3-ene-2-one with structurally related α,β-unsaturated ketones, focusing on substituent effects, ring systems, and functional group variations.

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups

- 4-(4-Nitrophenyl)but-3-en-2-one (): The nitro group at the 4-position is strongly electron-withdrawing, increasing electrophilicity at the β-carbon compared to this compound. This enhances reactivity in nucleophilic additions (e.g., Michael additions) but may also elevate toxicity, as noted in its safety data sheet .

- 1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one (): Similar electronic effects arise from the nitro group, but the extended conjugation (propenone vs. pentenone) alters UV absorption and redox properties.

Ring System Variations

- Cyclopentenone Derivatives (): 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate (): The five-membered cyclopentenone ring introduces strain, increasing reactivity in Diels-Alder reactions compared to the linear enone system of this compound. 4-Hydroxy-2-phenylcyclopent-2-en-1-one (): The hydroxyl group at C-4 enhances hydrogen-bonding capacity, improving solubility in polar solvents—a property absent in this compound.

Functional Group Modifications

- (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid Derivatives (): The amino and difluoromethylenyl groups introduce hydrogen-bonding and steric hindrance, respectively. These modifications likely enhance biological activity (e.g., enzyme inhibition) but complicate synthesis, requiring multi-step protocols with ion-exchange chromatography .

Table 1: Key Structural and Functional Comparisons

Stereochemical Considerations

highlights the importance of stereochemistry in phenylphenalenone analogs. For example, 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene exhibits stereoisomerism, with distinct $^{13}\text{C}$-NMR shifts and optical rotations between isolates . This underscores that minor stereochemical differences in substituents (e.g., methoxy vs. phenyl) can drastically alter physicochemical and biological profiles—a critical factor in comparing this compound derivatives.

Q & A

Q. What methodological approaches are recommended for synthesizing 4-Phenylpent-3-ene-2-one with high purity and yield?

To optimize synthesis, use SciFinder or Reaxys to identify existing protocols and compare reaction conditions (e.g., catalysts, solvents, temperatures). Ensure purity by employing techniques like column chromatography and verifying results via HPLC or GC-MS. Report melting points, optical rotation, and spectroscopic data (IR, NMR) alongside literature values for validation . Experimental sections should detail stoichiometry, reaction monitoring (TLC), and purification steps, adhering to guidelines for reproducibility .

Q. How should researchers design experiments to characterize this compound using spectroscopic methods?

Combine multiple techniques:

- NMR : Assign peaks using DEPT, COSY, and HSQC to resolve structural ambiguities.

- IR : Identify carbonyl (C=O) and alkene (C=C) stretches, comparing to databases like NIST Chemistry WebBook .

- Mass Spectrometry : Confirm molecular ion ([M]+) and fragmentation patterns.

Include raw data in appendices and processed data (e.g., coupling constants, integration ratios) in the main text. Address solvent effects and instrument calibration in the methodology .

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

Use ANOVA to compare yields across experimental batches, identifying outliers. Calculate standard deviations and confidence intervals to assess reproducibility. For small datasets, apply t-tests with Bonferroni correction. Report uncertainties in yield calculations, including error propagation from mass and volume measurements .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for this compound formation be resolved?

Conduct kinetic isotope effects (KIE) studies or computational modeling (DFT) to probe transition states. Compare experimental activation energies with theoretical values. Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, moisture-free solvents) to isolate variables. Use isotopic labeling (e.g., deuterated reagents) to track mechanistic pathways .

Q. What strategies address discrepancies in thermodynamic stability data for this compound polymorphs?

Perform differential scanning calorimetry (DSC) to measure enthalpy of fusion and phase transitions. Pair with X-ray crystallography to correlate stability with crystal packing. Use controlled crystallization (e.g., slow evaporation vs. rapid cooling) to isolate polymorphs. Validate findings against computational lattice energy predictions .

Q. How should researchers design experiments to study the interfacial behavior of this compound on catalytic surfaces?

Employ surface-sensitive techniques:

- XPS : Analyze adsorption modes and oxidation states.

- AFM/STM : Map molecular arrangement on substrates.

- In Situ IR : Monitor real-time surface reactions.

Compare results across substrates (e.g., Au, TiO₂) and conditions (temperature, pressure). Use Langmuir isotherms to quantify adsorption kinetics .

Q. What computational methods validate the electronic structure and reactivity of this compound?

Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry, compute HOMO-LUMO gaps, and simulate IR/NMR spectra. Compare with experimental data to assess accuracy. Conduct molecular dynamics (MD) simulations to study solvent effects. Use Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation in the α,β-unsaturated ketone system .

Q. How can researchers reconcile conflicting spectroscopic assignments for this compound’s tautomeric forms?

Combine variable-temperature NMR to observe tautomeric equilibria. Use deuterium exchange experiments to identify labile protons. Validate with theoretical chemical shift predictions (e.g., GIAO method). Report solvent polarity and temperature dependencies explicitly .

Methodological Guidelines

- Data Presentation : Use tables to summarize reaction conditions, yields, and spectroscopic data. Include error margins and statistical significance indicators (e.g., p-values) .

- Literature Comparison : Annotate discrepancies in melting points or spectral peaks, discussing potential sources (e.g., impurities, instrumentation) .

- Ethical Reporting : Disclose all modifications to published protocols and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.